Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate
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Overview
Description
Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound belonging to the imidazolidine family. This compound is characterized by its unique structure, which includes a dodecyl chain, a methyl group, and an oxoimidazolidine ring. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of dodecylamine with methyl isocyanate under controlled conditions to form the intermediate, which is then cyclized to produce the desired imidazolidine compound. The reaction conditions often involve the use of catalysts such as nickel, and the process is carried out under mild temperatures to ensure the stability of the functional groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Hydroxyl derivatives
Substitution: Halogenated imidazolidine compounds
Scientific Research Applications
Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s oxoimidazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by affecting enzyme function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-dodecyl-2-oxoimidazolidine-1-carboxylate: Lacks the methyl group at the 5-position.
Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-acetate: Has an acetate group instead of a carboxylate group.
Uniqueness
Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dodecyl chain and the oxoimidazolidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
91453-09-7 |
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Molecular Formula |
C18H34N2O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)20(17(21)19-16)18(22)23-3/h15-16H,4-14H2,1-3H3,(H,19,21) |
InChI Key |
CUULPUNNMCOZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1C(N(C(=O)N1)C(=O)OC)C |
Origin of Product |
United States |
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